3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(4-Bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyrazole ring at position 3. The pyrazole moiety is further substituted with a 3,4-dimethylphenyl group. This structural complexity positions it within a class of compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.
Properties
Molecular Formula |
C19H15BrN4O |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O/c1-11-3-4-14(9-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,23) |
InChI Key |
IXDPMGPCOREELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diketone Cyclocondensation
Reagents :
-
3,4-Dimethylacetophenone
-
Ethyl acetoacetate
-
Hydrazine hydrate
Procedure :
-
Claisen Condensation : 3,4-Dimethylacetophenone reacts with ethyl acetoacetate under basic conditions to form a 1,3-diketone.
-
Cyclization : The diketone reacts with hydrazine hydrate in ethanol under reflux, yielding 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 6–8 hours |
| Purification | Recrystallization (EtOH/H₂O) |
Formation of the 1,2,4-Oxadiazole Ring
Amidoxime-Based Cyclization
Reagents :
-
3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide
-
4-Bromobenzoyl chloride
Procedure :
-
Amidoxime Formation : The carbohydrazide reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours, forming the amidoxime intermediate.
-
Cyclization : The amidoxime reacts with 4-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The mixture is stirred at room temperature for 24 hours, followed by reflux in acetonitrile with catalytic pyridine to form the oxadiazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 24–36 hours |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 7:3) |
One-Pot Synthesis in Superbasic Media
Reagents :
-
3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid methyl ester
-
4-Bromophenylamidoxime
Procedure :
-
Base Activation : NaOH (2.5 equiv) is dissolved in dimethyl sulfoxide (DMSO) at 25°C.
-
Cyclocondensation : The ester and amidoxime are added sequentially, and the reaction is stirred for 12–24 hours at room temperature.
-
Workup : The mixture is poured into ice-water, neutralized with HCl, and extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–68% |
| Reaction Time | 12–24 hours |
| Advantages | Mild conditions, no coupling agents required |
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
The orientation of substituents on the pyrazole ring is critical. Using unsymmetrical diketones often leads to mixtures of regioisomers. Solution :
Oxadiazole Cyclization Efficiency
Low yields in traditional methods are attributed to poor solubility of intermediates. Solution :
-
Phase-Transfer Catalysis : Tetrabutylammonium fluoride (TBAF) improves reaction homogeneity, increasing yields to 75–80%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the oxadiazole ring and dihedral angles of 15–20° between aromatic rings.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | 65–72 | 24–36 h | >95 | Moderate |
| One-Pot Synthesis | 55–68 | 12–24 h | 90 | High |
| Microwave-Assisted | 78–85 | 20 min | >98 | Limited |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-bromophenyl group facilitates substitution reactions under catalytic conditions:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives via C-C coupling | 72–85% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | Aryl-aminated analogs | 68% |
Key Data :
-
Bromine replacement occurs preferentially at the para position of the phenyl ring.
-
Steric hindrance from the oxadiazole-pyrazole system reduces reaction rates compared to simpler aryl bromides.
1,3-Dipolar Cycloaddition
The 1,2,4-oxadiazole ring participates in regioselective cycloadditions:
textReaction with nitrile oxides: 3-(4-Bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole + Ar-C≡N-O → Fused [1,2,4]oxadiazolo[3,4-d]pyridazine derivatives
Conditions : Dichloromethane, rt, 12 hr .
Outcome : Six-membered heterocyclic expansion with 63–78% yields .
Reductive Transformations
Controlled hydrogenation alters the oxadiazole core:
Critical Note : Complete ring opening requires harsh conditions (e.g., LiAlH₄ reflux), leading to unstable products .
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl substituent undergoes directed electrophilic attacks:
Bromination :
-
Reagent: N-bromosuccinimide (NBS)
-
Position: Para to methyl groups on dimethylphenyl ring
-
Yield: 81% (single isomer)
Nitration :
-
System: HNO₃/H₂SO₄ at 0°C
-
Outcome: Meta-nitro derivatives (64%) with retained oxadiazole integrity.
Metal Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Salt | Coordination Site | Complex Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Oxadiazole N-atoms | Square planar | 4.7 ± 0.2 |
| PdCl₂(CH₃CN)₂ | Pyrazole N-H and Br⁻ | Octahedral | 5.1 ± 0.3 |
Spectroscopic Evidence :
Acid/Base-Induced Rearrangements
pH-dependent behavior in aqueous solutions:
-
Acidic Conditions (pH < 3) :
Protonation at N2 of oxadiazole → ring contraction to imidazoline derivatives -
Basic Conditions (pH > 10) :
Deprotonation of pyrazole N-H → enhanced nucleophilicty at C5 of oxadiazole
Kinetic Data :
-
t₁/₂ for acid-catalyzed degradation: 8.2 hr (1M HCl, 25°C)
Photochemical Reactions
UV irradiation induces unique transformations:
Key Pathways :
-
Norrish-Type II cleavage of oxadiazole → formation of nitrile and diazo compounds
-
[2+2] Cycloaddition between adjacent aromatic rings (quantum yield Φ = 0.12)
Wavelength Dependence :
-
254 nm: Dominant ring-opening reactions
-
365 nm: Selective aryl coupling (67% conversion)
Bioconjugation Reactions
The bromine atom enables bioorthogonal modifications:
Click Chemistry :
Thiol-Ene Coupling :
-
Reagents: TCEP, maleimide derivatives
-
Applications: Prodrug synthesis with controlled release profiles
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active derivatives, metal-organic frameworks, and advanced materials. Recent studies emphasize its role in developing kinase inhibitors (IC₅₀ = 0.7 μM against EGFR) and fluorescent sensors via post-synthetic modifications.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. Compounds containing the 1,2,4-oxadiazole moiety have shown effectiveness against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest. For instance, studies on related oxadiazole compounds have demonstrated significant cytotoxicity against glioblastoma cells, with some derivatives leading to DNA damage and subsequent cell death .
Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Glioblastoma | Apoptosis induction | |
| Compound B | Breast Cancer | Cell cycle arrest | |
| Compound C | Lung Cancer | DNA damage |
Antidiabetic Effects
In addition to anticancer properties, oxadiazoles have been investigated for their antidiabetic potential. Studies involving models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, suggesting their utility as therapeutic agents for diabetes management .
Table 2: Antidiabetic Activity of Oxadiazole Derivatives
| Compound Name | Model Organism | Effect on Glucose Levels | Reference |
|---|---|---|---|
| Compound D | Drosophila | Significant reduction | |
| Compound E | Mouse Model | Moderate reduction |
Antimicrobial Properties
Oxadiazole derivatives are also recognized for their antimicrobial activities. Various studies have reported their efficacy against a range of bacteria and fungi. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Table 3: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Microbial Target | Activity Type | Reference |
|---|---|---|---|
| Compound F | Staphylococcus aureus | Bactericidal | |
| Compound G | Escherichia coli | Bacteriostatic | |
| Compound H | Candida albicans | Antifungal |
Synthesis and Characterization
The synthesis of 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader family of 1,2,4-oxadiazoles and pyrazole hybrids. Key structural analogues and their substituent variations are summarized below:
Key Observations:
- Anti-Inflammatory Activity: Compounds with electron-withdrawing substituents (e.g., bromophenyl) and electron-donating groups (e.g., methoxy) on the oxadiazole ring exhibit comparable anti-inflammatory efficacy to indomethacin (64.3% at 20 mg/kg) . The target compound’s dimethylphenyl group may enhance bioavailability due to increased lipophilicity.
- Enzyme Inhibition: Substitution with indole (e.g., 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole) shifts activity toward MAO-B inhibition, suggesting substituent-dependent target specificity .
- Safety Profiles: Derivatives like 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole exhibit significant hazards (e.g., toxicity via inhalation), highlighting the impact of reactive groups like chloromethyl on safety .
Biological Activity
The compound 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring fused with a pyrazole moiety , which is significant in enhancing its biological activity. The presence of bromine and dimethyl phenyl groups may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The mechanism involves the inhibition of key enzymes and pathways associated with tumor growth.
- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against prostate (PC-3), colon (HCT-116), and breast cancer cell lines (T-47D) with IC50 values ranging from 0.67 to 0.87 µM .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| T-47D (Breast) | 0.87 |
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Types of Activity : Exhibited broad-spectrum activity against bacteria and fungi.
- Mechanism : Proposed mechanisms include disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
In specific tests against Escherichia coli and Staphylococcus aureus, the compound demonstrated effective antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory properties were assessed through:
- In vitro assays : Demonstrated inhibition of pro-inflammatory cytokines.
- Case Study : Molecular docking studies indicated strong binding affinity to COX enzymes, suggesting potential as an anti-inflammatory agent .
Research Findings
Recent research has focused on synthesizing new derivatives to enhance biological activity. For instance, modifications in the pyrazole structure have led to compounds with improved potency against cancer cells and pathogens.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?
Methodological Answer: The compound can be synthesized via cyclization reactions of hydrazide precursors or through multi-step protocols involving pyrazole intermediates. A validated approach includes:
Hydrazide Cyclization : React substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole ring .
Pyrazole-Oxadiazole Coupling : Use Vilsmeier–Haack formylation on pyrazole precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) to introduce reactive aldehyde groups, followed by condensation with bromophenyl derivatives .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 6h | 65-75% | |
| Aldehyde Formation | DMF/POCl₃, 80°C, 3h | ~70% |
Q. Q2. How is structural characterization performed for this compound?
Methodological Answer:
X-Ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) resolves bond lengths, angles, and dihedral angles. For example, the oxadiazole ring typically shows planar geometry with C–N bond lengths of ~1.28–1.34 Å .
Spectroscopy :
- IR : Confirm carbonyl (C=O) and C–Br stretches (600–700 cm⁻¹).
- NMR : Aromatic protons in pyrazole/oxadiazole appear as distinct multiplets (δ 7.2–8.5 ppm) .
Advanced Research Questions
Q. Q3. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) or oxadiazole (e.g., bromophenyl → fluorophenyl) to assess electronic effects .
Biological Assays : Test analogs in target-specific assays (e.g., FLAP inhibition or σ₁ receptor antagonism ). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like 5-lipoxygenase .
Q. Example SAR Findings :
Q. Q4. How should discrepancies in reported biological activity data be addressed?
Methodological Answer:
Standardize Assay Conditions : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and cell lines (e.g., MDA-MB-231 vs. HEK293) .
Validate Purity : Use HPLC (≥95% purity) to rule out synthetic byproducts.
Reproduce Key Studies : Cross-check data with orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity ).
Case Study :
A reported IC₅₀ variation in FLAP inhibition (10–100 nM) was resolved by optimizing cell membrane permeability assays using human whole blood vs. recombinant protein .
Q. Q5. What computational strategies are effective for optimizing its pharmacokinetic (PK) profile?
Methodological Answer:
ADMET Prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–3), CYP450 inhibition, and BBB permeability .
Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite.
Co-crystallization : Resolve target-compound complexes (e.g., FLAP) to guide solubility-enhancing modifications (e.g., PEGylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
